1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
CAS No.: 2108363-02-4
Cat. No.: VC4371947
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108363-02-4 |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.49 |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
| Standard InChI Key | XOAXCDDCJGQKSX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Introduction
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule belonging to the class of azabicyclic compounds. It features a triazole moiety and a methylsulfonyl phenyl group, which are known for enhancing bioactivity and selectivity in medicinal chemistry. This compound is structurally similar to other bioactive molecules that have potential applications in drug development.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:
-
Formation of the Azabicyclic Core: This often involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a challenging task requiring precise stereochemical control .
-
Introduction of the Triazole Moiety: This can be achieved through click chemistry reactions, which are efficient for forming triazole linkages.
-
Attachment of the Methylsulfonyl Phenyl Group: This step would involve a suitable coupling reaction to attach the phenyl group to the propanone backbone.
Chemical Reactivity
The chemical reactivity of this compound involves interactions with biological targets, potentially through hydrogen bonding facilitated by the triazole ring. The bicyclic structure provides structural integrity necessary for target interaction. Detailed mechanistic studies would enhance understanding of these reactions.
Biological Activity
The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. The triazole moiety may enhance binding affinity due to its hydrogen bonding capabilities. Quantitative data regarding binding affinities and biological activity would typically be obtained through in vitro assays and computational modeling studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume